Methyl 2-amino-3,3-dimethylbutanoate

Description

BenchChem offers high-quality Methyl 2-amino-3,3-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3,3-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

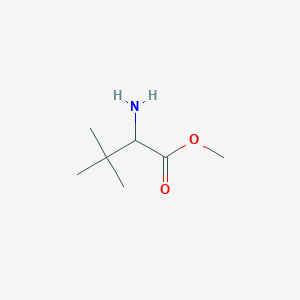

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLIGGIKNKWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397035 | |

| Record name | methyl 2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3850-31-5 | |

| Record name | Methyl-DL-tert-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DL-TERT-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8F3YKM34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Methyl 2-amino-3,3-dimethylbutanoate chemical properties

An In-depth Technical Guide to (R)-Methyl 2-amino-3,3-dimethylbutanoate: Properties, Synthesis, and Applications

Abstract

(R)-Methyl 2-amino-3,3-dimethylbutanoate, also known as Methyl D-tert-leucinate, is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its sterically demanding tert-butyl group and defined stereochemistry at the α-carbon make it a valuable chiral building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Chiral Properties

(R)-Methyl 2-amino-3,3-dimethylbutanoate is the methyl ester of D-tert-leucine, a chiral, non-natural amino acid. The defining feature of this molecule is the bulky tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints and steric properties that are highly sought after in drug design to modulate binding affinity and metabolic stability.

The compound is typically a colorless to light yellow liquid under standard conditions.[1][2] Proper storage requires an inert atmosphere in a freezer at temperatures under -20°C to maintain its integrity.[3][4] The hydrochloride salt of the corresponding (S)-enantiomer is a white solid with a melting point of 183-186°C, suggesting the (R)-enantiomer hydrochloride salt would have a similar melting point.

A critical parameter for any chiral compound is its specific optical rotation. For the related (S)-enantiomer hydrochloride salt, the specific rotation has been reported as +16.5° (c=1, in Methanol). Therefore, the specific rotation for the (R)-enantiomer hydrochloride salt can be expected to be approximately -16.5° under identical conditions, confirming its enantiomeric identity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | methyl (2R)-2-amino-3,3-dimethylbutanoate | [5] |

| Synonyms | Methyl D-tert-leucinate, 3-Methyl-d-valine methyl ester | [5] |

| CAS Number | 112245-08-6 | [5] |

| Molecular Formula | C₇H₁₅NO₂ | [5] |

| Molecular Weight | 145.20 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | ~69°C @ 16-20 mmHg (for S-enantiomer) | [6][7][8][9] |

| Predicted Density | ~0.957 g/cm³ | [1][2][7] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [3][4] |

| Solubility (HCl Salt) | Slightly soluble in Water, Methanol, DMSO | |

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of (R)-Methyl 2-amino-3,3-dimethylbutanoate relies on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected profile can be reliably predicted.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct, well-resolved signals. A sharp singlet integrating to nine protons (9H) around δ 1.0 ppm would correspond to the magnetically equivalent protons of the tert-butyl group. A singlet integrating to three protons (3H) around δ 3.7 ppm would represent the methyl ester protons. The α-proton, adjacent to the amine and ester, would appear as a singlet or a narrow multiplet around δ 3.5-3.8 ppm. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon spectrum would show the carbonyl carbon of the ester at the downfield end (~175 ppm). The quaternary carbon of the tert-butyl group would appear around 34 ppm, and the methyl carbons of the tert-butyl group would resonate around 27 ppm. The α-carbon would be observed around 60 ppm, and the methyl ester carbon around 52 ppm.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-H stretches of the aliphatic groups.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure non-natural amino acids like D-tert-leucine and its esters is a critical task in synthetic chemistry. The primary challenge is the precise control of the stereocenter at the α-carbon. Asymmetric synthesis is the preferred approach over classical resolution for achieving high enantiomeric purity efficiently.

One established strategy involves the use of chiral auxiliaries or asymmetric catalysis. A conceptual workflow for producing such a chiral amino ester is outlined below. This often begins with establishing the stereocenter on a precursor molecule, followed by functional group manipulations.

Caption: Conceptual workflow for the asymmetric synthesis of (R)-Methyl 2-amino-3,3-dimethylbutanoate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of (R)-Methyl 2-amino-3,3-dimethylbutanoate stems from its two primary functional groups: the primary amine and the methyl ester.

Reactions at the Amino Group

The primary amine is a nucleophilic center and readily undergoes standard transformations, most notably acylation to form amides. A crucial reaction for its use in peptide synthesis or as a building block is N-Boc protection , where the amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected intermediate. This protecting group strategy is fundamental in modern organic synthesis as it renders the amine unreactive under a wide range of conditions, allowing for selective modification of other parts of the molecule.[10]

Caption: Typical synthetic sequence utilizing (R)-Methyl 2-amino-3,3-dimethylbutanoate as a chiral synthon.

Reactions at the Ester Group

The methyl ester can undergo hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, (R)-2-amino-3,3-dimethylbutanoic acid. It can also be reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding chiral amino alcohol.

Applications in Drug Development

Chiral, non-natural amino acids are foundational components in modern medicinal chemistry. The incorporation of the D-tert-leucine scaffold can offer significant advantages:

-

Increased Metabolic Stability: The bulky tert-butyl group can act as a steric shield, hindering enzymatic degradation (e.g., by proteases) near the amide bond, thereby increasing the in vivo half-life of a drug.

-

Conformational Rigidity: The steric hindrance of the tert-butyl group restricts bond rotation, which can lock the molecule into a specific, biologically active conformation, leading to higher binding affinity and selectivity for its target.

-

Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance membrane permeability and oral bioavailability.

A prominent example illustrating the importance of related chiral amino-acid-derived synthons is the synthesis of Remdesivir , an antiviral drug used in the treatment of COVID-19.[11] While Remdesivir itself is synthesized from a phosphoramidate derived from L-alanine, its complex synthesis highlights the critical role that enantiomerically pure amino acid derivatives play in constructing the chiral centers of modern pharmaceuticals.[1][3][12][13][14][15] The synthesis of such drugs is a multi-step process where each chiral building block must be of high enantiomeric purity to ensure the final product is the correct, biologically active stereoisomer.[11]

Experimental Protocol: N-Boc Protection

This protocol describes a standard procedure for the N-Boc protection of (R)-Methyl 2-amino-3,3-dimethylbutanoate, a common first step for its use as a building block.

Materials:

-

(R)-Methyl 2-amino-3,3-dimethylbutanoate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-Methyl 2-amino-3,3-dimethylbutanoate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, (R)-Methyl 2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoate, can be purified by flash column chromatography on silica gel if necessary.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. Based on data for the racemic compound and its hydrochloride salt, (R)-Methyl 2-amino-3,3-dimethylbutanoate should be handled in a well-ventilated area or a chemical fume hood.[2][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

Hazard Statements (inferred from related compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

-

Storage: Keep container tightly sealed in a dry and well-ventilated place. Store under an inert atmosphere and keep refrigerated or frozen (-20°C) for long-term stability.[3][4]

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.

Conclusion

(R)-Methyl 2-amino-3,3-dimethylbutanoate is more than a simple amino acid derivative; it is a specialized tool for the modern synthetic chemist. Its unique steric profile and defined stereochemistry provide a reliable and powerful building block for creating novel molecules with tailored properties. For professionals in drug discovery and development, understanding the properties and reactivity of such chiral synthons is fundamental to designing the next generation of therapeutic agents.

References

-

Freshine Chem. (2020, April 17). Synthesis of Remdesivir. Available from: [Link]

-

Chiral Technologies. (n.d.). The Chiral Separation of Remdesivir and Several of its Key-Starting Materials. Available from: [Link]

-

Lin, S., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available from: [Link]

-

Lin, S., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available from: [Link]

-

Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40532482, (R)-Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link].

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal.

-

Biosynce. (n.d.). (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Available from: [Link]

-

Heravi, M. M., et al. (2021). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. Journal of Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

ChemBK. (n.d.). (S)-methyl 2-amino-3,3-dimethylbutanoate(WXG02636). Available from: [Link]

-

Chemsrc. (n.d.). methyl 2-amino-3,3-dimethylbutanoate | CAS#:3850-31-5. Available from: [Link]

-

ChemBK. (n.d.). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Available from: [Link]

Sources

- 1. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE | 3850-31-5 [chemicalbook.com]

- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qcc.edu [qcc.edu]

- 5. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl (2S)-2-amino-3,3-dimethylbutanoate | 63038-26-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. methyl (2S)-2-amino-3,3-dimethylbutanoate CAS#: 63038-26-6 [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chiraltech.com [chiraltech.com]

- 12. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-3,3-dimethylbutanoate

This technical guide provides a comprehensive overview of Methyl 2-amino-3,3-dimethylbutanoate, a notable non-proteinogenic amino acid ester. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth information on its chemical and physical properties, synthesis, and potential applications.

Core Molecular Attributes

Methyl 2-amino-3,3-dimethylbutanoate, also known as methyl tert-leucinate, is the methyl ester of tert-leucine, a synthetic amino acid. Its defining feature is the sterically demanding tert-butyl group attached to the alpha-carbon, which imparts unique conformational constraints and properties relevant in various chemical contexts.

Molecular Formula and Weight

The fundamental chemical identity of this compound is established by its molecular formula and weight.

These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.

Chemical Structure

The structure of Methyl 2-amino-3,3-dimethylbutanoate is characterized by a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a bulky tert-butyl group.

Caption: 2D structure of Methyl 2-amino-3,3-dimethylbutanoate.

Physicochemical Properties and Stereoisomerism

The physical and chemical characteristics of Methyl 2-amino-3,3-dimethylbutanoate are pivotal for its handling, storage, and application in experimental settings.

Tabulated Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 69°C at 16 mmHg | [5][6] |

| Density | 0.957 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 8.01 ± 0.37 (Predicted) | [4][6] |

| Refractive Index | 1.4300 to 1.4340 | [5][6] |

| Storage Temperature | -20°C, protected from light | [4][5] |

Stereoisomerism

The alpha-carbon of Methyl 2-amino-3,3-dimethylbutanoate is a stereocenter, meaning the molecule exists as two enantiomers: (S) and (R). These stereoisomers are non-superimposable mirror images and can exhibit different biological activities.

-

(S)-Methyl 2-amino-3,3-dimethylbutanoate (L-tert-Leucine methyl ester): CAS Number 63038-26-6[1][2][5][6]

-

(R)-Methyl 2-amino-3,3-dimethylbutanoate (D-tert-Leucine methyl ester): CAS Number 112245-08-6[3]

-

Racemic Methyl 2-amino-3,3-dimethylbutanoate: CAS Number 3850-31-5[4]

The specific enantiomer used is critical in stereoselective synthesis and chiral drug development.

Synthesis and Reactivity

The synthesis of Methyl 2-amino-3,3-dimethylbutanoate and its parent amino acid often starts from readily available precursors.

General Synthesis Outline

A common route to synthesize non-natural amino acids like tert-leucine involves multi-step processes. For instance, the synthesis of a related compound, D-2-aminoxy-3-methylbutyric acid, starts from the natural amino acid L-valine and proceeds through steps including diazotization, hydrolysis, protection, esterification, and stereochemical inversion.[7] A similar strategic approach can be envisioned for the synthesis of tert-leucine and its subsequent esterification to the methyl ester.

Caption: Generalized synthetic workflow for Methyl 2-amino-3,3-dimethylbutanoate.

Experimental Protocol: Esterification of tert-Leucine

This protocol describes a general method for the esterification of an amino acid, which can be adapted for the synthesis of Methyl 2-amino-3,3-dimethylbutanoate from tert-leucine.

-

Dissolution: Suspend tert-leucine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalyst: Cool the suspension in an ice bath and slowly add a suitable acid catalyst, such as thionyl chloride or by bubbling hydrogen chloride gas through the solution. This in situ generation of the acid catalyst is a common and effective method.

-

Reflux: After the addition of the catalyst, remove the ice bath and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product, often obtained as a hydrochloride salt, can be neutralized with a base and extracted with an organic solvent. Further purification can be achieved by distillation or column chromatography to yield pure Methyl 2-amino-3,3-dimethylbutanoate.

Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Applications in Research and Development

The unique steric hindrance provided by the tert-butyl group makes Methyl 2-amino-3,3-dimethylbutanoate a valuable building block in several areas of chemical research.

-

Peptide Synthesis: Incorporation of tert-leucine residues into peptides can induce specific secondary structures and increase resistance to enzymatic degradation.

-

Chiral Auxiliaries: The enantiomerically pure forms of this compound can be used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.

-

Pharmaceutical Development: As a derivative of a non-natural amino acid, it serves as a precursor for the synthesis of complex molecules with potential therapeutic applications.[8]

Conclusion

Methyl 2-amino-3,3-dimethylbutanoate is a chemically significant molecule with well-defined properties. Its stereoisomers offer distinct opportunities in stereoselective synthesis and the development of novel chemical entities. This guide provides foundational knowledge for its effective use in a research and development setting.

References

-

PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE | 3850-31-5 [chemicalbook.com]

- 5. methyl (2S)-2-amino-3,3-dimethylbutanoate | 63038-26-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Methyl 2-amino-3,3-dimethylbutanoate physical characteristics and stability

An In-Depth Technical Guide to the Physical Characteristics and Stability of Methyl 2-amino-3,3-dimethylbutanoate

Introduction

Methyl 2-amino-3,3-dimethylbutanoate, also known as L-tert-Leucine Methyl Ester or (S)-Methyl 2-amino-3,3-dimethylbutanoate, is a chiral amino acid ester of significant interest in pharmaceutical and synthetic chemistry.[1] Its bulky tert-butyl group provides unique steric properties that are leveraged in the synthesis of complex molecules, including chiral ligands and active pharmaceutical ingredients (APIs). Understanding the fundamental physical characteristics and chemical stability of this compound is paramount for its effective handling, storage, and application in research and drug development.

This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-3,3-dimethylbutanoate, delves into its stability profile, and outlines robust protocols for its evaluation, grounded in established scientific principles and regulatory expectations.

Core Physical and Chemical Properties

The intrinsic properties of a molecule dictate its behavior in various chemical and physical environments. For Methyl 2-amino-3,3-dimethylbutanoate, these characteristics are crucial for designing synthetic routes, developing formulations, and ensuring analytical accuracy. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63038-26-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2][4][5][6] |

| Molecular Weight | 145.2 g/mol | [1][2][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [3][7] |

| Boiling Point | 69°C at 16 mmHg (lit.) 68°C at 20 Torr 163.1±13.0 °C (Predicted) | [3][8] [8] [7] |

| Density | 0.957 ± 0.06 g/cm³ (Predicted) | [3][7] |

| Refractive Index | 1.4300 to 1.4340 | [3] |

| pKa | 8.01 ± 0.37 (Predicted) | [3][7] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3][4][6][7] |

Chemical Stability and Degradation Pathways

The stability of an API or a key intermediate like Methyl 2-amino-3,3-dimethylbutanoate is a critical quality attribute.[9][10] Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered physical properties. The primary functional groups susceptible to chemical transformation in this molecule are the methyl ester and the primary amine.

Hydrolytic Instability

The most significant and predictable degradation pathway for Methyl 2-amino-3,3-dimethylbutanoate is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis : In the presence of dilute acid and water, the ester undergoes reversible hydrolysis to yield the parent amino acid, L-tert-leucine, and methanol.[11][12] To drive the reaction to completion, an excess of water is typically required.[11] The high temperatures and pressures sometimes used for methyl ester hydrolysis are often to overcome poor miscibility, though strong acid catalysis can facilitate the reaction under milder conditions.[13][14]

-

Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and irreversible, leading to the formation of the carboxylate salt of L-tert-leucine and methanol.

The susceptibility to hydrolysis necessitates careful control of pH and exclusion of moisture during storage and in formulation development to preserve the integrity of the ester.

Oxidative Degradation

The primary amino group presents a potential site for oxidative degradation. While secondary amines are more commonly discussed in the context of N-oxidation to form hydroxylamines and nitrones, primary amines can also undergo oxidation.[15][16] Strong oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by metal ions, could lead to a variety of degradation products. The α-carbon of the amine is also a potential site for oxidation, which could ultimately lead to the formation of an amide.[17]

Given this vulnerability, the recommended storage under an inert atmosphere is a critical, field-proven measure to prevent oxidative degradation and maintain the compound's purity over time.[4][6]

Thermal Stability

Experimental Protocols: Forced Degradation Studies

To systematically investigate the stability of Methyl 2-amino-3,3-dimethylbutanoate and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[9][20][21] This involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without destroying the molecule entirely.[10][21]

The following workflow provides a robust framework for conducting such a study, in line with principles outlined by the International Council for Harmonisation (ICH).[22][23][24]

Caption: Workflow for a forced degradation study of Methyl 2-amino-3,3-dimethylbutanoate.

Methodology Details

1. Causality Behind Experimental Choices:

-

Solution Preparation: A 1 mg/mL solution is a standard concentration for such studies, providing sufficient material for accurate detection of low-level degradants.[21] An acetonitrile/water mixture is used to ensure solubility of the parent compound and potential degradants of varying polarity.

-

Acid/Base Conditions: 0.1 M HCl and 0.1 M NaOH are representative of moderately stressful acidic and basic conditions, respectively. Heating the acidic solution accelerates the typically slower acid hydrolysis reaction.

-

Oxidative Stress: 3% hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative degradation pathways.

-

Thermal Stress: Testing both solid material and a solution at elevated temperatures helps to distinguish between solid-state instability and solvent-mediated thermal degradation.

2. Self-Validating Protocol Steps:

-

Control Sample: A crucial part of the protocol is an unstressed "time zero" sample and a control sample stored at ambient conditions, which serve as a baseline for comparison.

-

Neutralization: Acidic and basic samples must be neutralized before analysis to prevent further degradation on the analytical column and to ensure chromatographic compatibility.

-

Stability-Indicating Method: The analytical method (typically HPLC with UV and Mass Spectrometric detection) must be validated to demonstrate that it can separate the parent compound from all significant degradation products. This is confirmed by assessing peak purity and ensuring that the "mass balance" is close to 100% (i.e., the sum of the parent compound and all degradants equals the initial amount).

Conclusion

Methyl 2-amino-3,3-dimethylbutanoate is a clear, colorless to light yellow liquid with a defined set of physical properties. Its chemical stability is primarily influenced by the reactivity of its methyl ester and primary amine functional groups. The compound is susceptible to both acid- and base-catalyzed hydrolysis and is potentially vulnerable to oxidative degradation. These instabilities mandate stringent storage conditions, specifically at -20°C under an inert atmosphere and protected from light and moisture, to ensure its long-term integrity. A systematic approach to stability testing, using forced degradation studies as outlined, is essential for identifying potential degradants and establishing robust handling procedures, thereby ensuring its reliable performance in research and development applications.

References

-

(R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem . PubChem. [Link]

-

(S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6 - BIOSYNCE . BIOSYNCE. [Link]

-

Methyl 2-amino-3,3-dimethylbutanoate . Bldepharm. [Link]

-

Methyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . IVT Network. [Link]

-

Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PubMed Central . (2022). National Center for Biotechnology Information. [Link]

-

Q1A(R2) Guideline - ICH . International Council for Harmonisation. [Link]

-

Oxidation of Secondary and Primary Amines . SlideShare. [Link]

- US4185027A - Hydrolysis of methyl esters - Google Patents.

-

The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing . (2017). Royal Society of Chemistry. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH . National Center for Biotechnology Information. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products . (2025). Health Canada. [Link]

-

Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem . PubChem. [Link]

-

23.11: Oxidation of Amines - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline . Pharmaguideline. [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - ResearchGate . (2025). ResearchGate. [Link]

-

Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide | Inorganic Chemistry - ACS Publications . ACS Publications. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) . (2003). European Medicines Agency. [Link]

-

WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - WIPO Patentscope . WIPO. [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI . (2021). MDPI. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products | FDA . U.S. Food and Drug Administration. [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate . (2025). ResearchGate. [Link]

-

hydrolysis of esters - Chemguide . Chemguide. [Link]

-

Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Characterization and Substrate Specificity of a Recombinant Acetyl Xylan Esterase from Halalkalibacterium halodurans through - ACS Publications . (2026). ACS Publications. [Link]

-

N-tert-butylglycine hydrochloride - ChemBK . (2024). ChemBK. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS . SGS. [Link]

-

Ester to Acid - Common Conditions . Organic Chemistry Data. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH . (2025). International Council for Harmonisation. [Link]

-

Glycine methyl ester hydrochloride - Wikipedia . Wikipedia. [Link]

-

Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]

- CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents.

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate . ResearchGate. [Link]

Sources

- 1. methyl (2S)-2-amino-3,3-dimethylbutanoate - Safety Data Sheet [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. methyl (2S)-2-amino-3,3-dimethylbutanoate | 63038-26-6 [chemicalbook.com]

- 4. 63038-26-6|(S)-Methyl 2-amino-3,3-dimethylbutanoate|BLD Pharm [bldpharm.com]

- 5. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qcc.edu [qcc.edu]

- 7. METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE | 3850-31-5 [chemicalbook.com]

- 8. biosynce.com [biosynce.com]

- 9. researchgate.net [researchgate.net]

- 10. sgs.com [sgs.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 13. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. database.ich.org [database.ich.org]

- 24. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Topic: Amide Coupling Reactions with Methyl 2-amino-3,3-dimethylbutanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2] While numerous protocols exist, the formation of sterically hindered amides presents a significant synthetic hurdle.[3]

This application note focuses on the specific challenges and effective strategies for the amide coupling of Methyl 2-amino-3,3-dimethylbutanoate . This non-proteinogenic amino acid ester is characterized by a bulky tert-butyl group adjacent to the amine functionality. This steric bulk significantly reduces the nucleophilicity of the amine and physically obstructs its approach to an activated carboxylic acid, often leading to slow reaction times, low yields, and the prevalence of side reactions.[3][4]

This guide provides a detailed analysis of the underlying mechanistic principles, a comparative guide to reagent selection, and robust, step-by-step protocols designed to empower researchers to successfully synthesize amides from this challenging substrate.

The Causality of Steric Hindrance in Amide Coupling

The primary difficulty in coupling Methyl 2-amino-3,3-dimethylbutanoate arises from the slow kinetics of the amine's nucleophilic attack. The large tert-butyl group creates a significant steric shield around the nitrogen atom's lone pair of electrons. For an amide bond to form, this lone pair must attack the electrophilic carbonyl carbon of an activated carboxylic acid. The steric clash between the tert-butyl group and the activated acid intermediate raises the activation energy of this step, dramatically slowing the desired reaction.

This kinetic challenge necessitates the use of highly reactive coupling reagents that can generate a sufficiently electrophilic intermediate to overcome this barrier. Furthermore, the choice of base and solvent becomes critical to minimize competing side reactions and ensure the amine remains in its most nucleophilic, unprotonated state.

Mechanistic Insights: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable without removing the water byproduct.[1] Therefore, the carboxylic acid must first be converted into a more reactive species. This is the fundamental role of a coupling reagent.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[5][6] The mechanism proceeds via a highly reactive O-acylisourea intermediate.[6][7][8]

However, this intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[8][9] To mitigate this, nucleophilic additives like N-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative HOAt, are almost always used.[5][10] These additives intercept the O-acylisourea to form a more stable and highly reactive activated ester, which is then readily attacked by the amine.[5]

Caption: EDC/HOBt coupling mechanism workflow.

Uronium/Aminium Salt Activation (e.g., HATU)

For challenging couplings involving sterically hindered substrates, uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[5] HATU is known for its high reactivity, rapid reaction times, and low rates of epimerization.[5][10]

The mechanism requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[5] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this potent electrophile to yield the final amide product.[5] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step, making HATU more effective than its benzotriazole analogue, HBTU, for hindered systems.[5][11]

Caption: HATU-mediated coupling mechanism workflow.

Reagent Selection and Optimization

The success of a difficult coupling reaction is critically dependent on the choice of reagents and conditions.

| Reagent System | Class | Relative Reactivity | Byproduct Removal | Suitability for Hindered Amines |

| EDC / HOBt | Carbodiimide | Moderate-High | Aqueous extraction of water-soluble urea.[6] | Good, but may require longer reaction times or elevated temperature. |

| HATU / DIPEA | Uronium Salt | Very High | Aqueous extraction. | Excellent; often the first choice for difficult couplings.[5][10] |

| PyBOP / DIPEA | Phosphonium Salt | Very High | Aqueous extraction. | Excellent; avoids potential guanylation side products. |

| T3P® / Base | Phosphonic Anhydride | High | Aqueous extraction. | Very good, especially for sterically hindered substrates.[11] |

| Acyl Fluoride | Acid Halide | Very High | Varies. | Excellent, as fluorine's small size minimizes steric clash.[2] |

Key Considerations:

-

Base Selection: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is essential.[6] These bases are strong enough to deprotonate the carboxylic acid (in the case of uronium/phosphonium reagents) or neutralize the ammonium salt of the amine, but are too bulky to compete as nucleophiles.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. DMF is often preferred for its excellent solvating properties, although it can be difficult to remove during workup.[12]

-

Stoichiometry: For difficult couplings, it is common to use a slight excess of the carboxylic acid (1.1-1.2 eq.) and coupling reagents (1.1-1.2 eq.) relative to the limiting amine. The base is typically used in greater excess (2-4 eq.).[4][13]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the successful coupling of various carboxylic acids to Methyl 2-amino-3,3-dimethylbutanoate. All reactions should be conducted in an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Reactivity Coupling using HATU

This protocol is recommended as the primary approach due to its high success rate with sterically demanding substrates.

Materials:

-

Carboxylic Acid (1.1 eq.)

-

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.)

-

HATU (1.1 eq.)

-

Diisopropylethylamine (DIPEA) (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Nitrogen/Argon line

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq.), Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.), and HATU (1.1 eq.).

-

Dissolution: Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the limiting amine.

-

Initiation: Cool the stirred solution to 0 °C using an ice bath.

-

Base Addition: Slowly add DIPEA (3.0 eq.) to the reaction mixture. Scientist's Note: One equivalent of base is required to neutralize the amine hydrochloride salt, one is for the carboxylic acid activation by HATU, and an additional equivalent helps drive the reaction.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for hindered couplings.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting amine is consumed.

-

Workup (Aqueous Extraction):

-

Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 N HCl (2x), saturated NaHCO₃ solution (2x), and finally with saturated NaCl (brine) (1x).[14] Scientist's Note: The acid wash removes excess DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This protocol offers a more cost-effective, yet still powerful, alternative to uronium salt reagents.

Materials:

-

Carboxylic Acid (1.2 eq.)

-

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.)

-

EDC hydrochloride (1.2 eq.)

-

HOBt (1.2 eq.)

-

Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq.)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Round-bottom flask with stir bar

-

Nitrogen/Argon line

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.2 eq.), HOBt (1.2 eq.), and Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.).

-

Dissolution: Add anhydrous DCM or DMF to dissolve the components (0.1-0.5 M).

-

Base Addition: Add DIPEA or NMM (3.0 eq.) to the mixture and stir for 5-10 minutes.

-

Initiation: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) in one portion.[13]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 16-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Follow the identical workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous extraction.[6]

Product Characterization

After purification, the identity and purity of the final amide product should be confirmed using standard analytical techniques:

-

¹H NMR: Look for the appearance of a new amide N-H signal (typically a doublet between 5.5-8.5 ppm), and the disappearance of the amine N-H signals. Confirm the presence of signals corresponding to both the carboxylic acid and the amino ester fragments.

-

¹³C NMR: Expect a new amide carbonyl signal in the range of 165-175 ppm.

-

Mass Spectrometry (e.g., ESI-MS): Confirm the molecular weight of the desired product by observing the [M+H]⁺ or [M+Na]⁺ ion.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive coupling agent. 2. Inactive reagents (moisture contamination). 3. Insufficient reaction time or temperature. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Use freshly opened, anhydrous solvents and reagents. 3. Increase reaction time to 24-48 hours or gently heat the reaction (e.g., to 40-50 °C). |

| Recovery of Starting Amine | 1. Steric hindrance is too great for the chosen conditions. 2. Amine protonated and non-nucleophilic. | 1. Use a more potent coupling system like HATU or consider converting the acid to an acyl fluoride.[2] 2. Ensure sufficient base (at least 1 eq. per amine salt + 1-2 eq. for the coupling) is used. |

| Side Product Formation | 1. (EDC) Rearrangement to N-acylurea. 2. (HATU) Guanylation of the amine. 3. Racemization of chiral centers. | 1. Ensure HOBt or another additive is used with EDC.[8] 2. Avoid using a large excess of HATU.[10] 3. Run the reaction at lower temperatures (0 °C to RT); use additives like HOBt/HOAt.[10] |

References

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Tinnsten, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 153-159. Retrieved from [Link]

-

De-en, J., et al. (2004). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 69(15), 5028-5037. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

-

Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(58), 9036-9039. Retrieved from [Link]

-

Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(12), 4269-4277. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents used in the amidation reaction of N-methyl-α-amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(12), 2353-2356. Retrieved from [Link]

-

Bioconjugate Chemistry. (2016). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. chimia.ch [chimia.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. reddit.com [reddit.com]

- 13. peptide.com [peptide.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Asymmetric Synthesis Using Methyl 2-amino-3,3-dimethylbutanoate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enantiopurity in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inactive or, in some cases, deleterious. Asymmetric synthesis, therefore, is not merely an academic pursuit but a critical necessity for the creation of safe and effective therapeutics.[1] Chiral auxiliaries are a powerful and reliable tool in this endeavor. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[]

This document explores the application of Methyl 2-amino-3,3-dimethylbutanoate, the methyl ester of the non-natural amino acid L-tert-leucine, as a chiral auxiliary in asymmetric synthesis. We will delve into the mechanistic principles that underpin its stereodirecting potential, provide detailed protocols for its theoretical application in key C-C bond-forming reactions, and survey the broader use of its parent amino acid, L-tert-leucine, in asymmetric catalysis.

Methyl 2-amino-3,3-dimethylbutanoate: A Chiral Building Block with Untapped Potential

Methyl (2S)-2-amino-3,3-dimethylbutanoate, also known as L-tert-Leucine methyl ester, is a chiral building block derived from the bulky amino acid L-tert-leucine.[3] Its key structural feature is the sterically demanding tert-butyl group adjacent to the stereogenic center. This group is larger than the isopropyl group of valine or leucine and is anticipated to exert a profound influence on the facial selectivity of reactions at a nearby prochiral center.

| Property | Value | Source |

| CAS Number | 63038-26-6 | [3][4] |

| Molecular Formula | C₇H₁₅NO₂ | [4] |

| Molecular Weight | 145.20 g/mol | [4] |

| Boiling Point | 69°C / 16 mmHg | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

The primary amine and the methyl ester functionalities provide convenient handles for attaching this chiral moiety to a variety of substrates, typically through amide bond formation.

Mechanistic Rationale: The Role of the Tert-Butyl Group in Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state. For auxiliaries derived from amino acids, this is often achieved through the formation of a rigid, chelated enolate.

Proposed Mechanism for Diastereoselective Enolate Alkylation

In a hypothetical scenario, an N-acylated derivative of Methyl 2-amino-3,3-dimethylbutanoate can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The lithium cation is thought to chelate between the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring. This conformation forces the bulky tert-butyl group into a pseudo-equatorial position to minimize steric strain. Consequently, one face of the planar enolate is effectively shielded by the tert-butyl group, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This facial bias is the origin of the high diastereoselectivity observed in such reactions.[1]

Caption: Proposed workflow for asymmetric alkylation.

Applications of the Parent Amino Acid, L-tert-Leucine, in Asymmetric Catalysis

While the direct use of Methyl 2-amino-3,3-dimethylbutanoate as a classical chiral auxiliary is not yet widely documented, its parent amino acid, L-tert-leucine, has found applications in the development of chiral catalysts.

L-tert-Leucine-Derived Ligands for the Asymmetric Henry Reaction

Chiral tridentate Schiff base ligands can be synthesized from L-tert-leucine. These ligands, when complexed with a metal salt such as copper(II) acetate, form chiral catalysts capable of mediating asymmetric Henry reactions (nitroaldol reactions).[5] The Henry reaction is a valuable C-C bond-forming reaction that produces versatile β-nitroalcohols.[5] In these systems, the chirality of the L-tert-leucine backbone is transferred to the catalytic pocket, influencing the facial selectivity of the aldehyde approach and leading to the formation of one enantiomer of the product in excess.[5] Moderate enantiomeric excesses (up to 66%) have been reported for this transformation.[5]

Caption: Synthesis of a chiral catalyst from L-tert-leucine.

L-tert-Leucine as an Organocatalyst for Aldol Reactions

L-tert-leucine itself can act as an organocatalyst, particularly in aldol reactions.[6] In a mechanism analogous to that of proline catalysis, the secondary amine of the amino acid reacts with a ketone to form an enamine intermediate. The chirality of the amino acid directs the subsequent addition of the enamine to an aldehyde from one face, leading to the formation of an enantioenriched aldol product. After hydrolysis, the chiral amino acid catalyst is regenerated, completing the catalytic cycle. This approach offers a metal-free alternative for asymmetric C-C bond formation.

Protocols: An Illustrative Guide to Asymmetric Alkylation

Representative Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

This protocol is for illustrative purposes and demonstrates a typical workflow for asymmetric alkylation using an amino acid-derived chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add propionyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.[7]

-

Add the electrophile, for example, benzyl bromide (1.2 eq), dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC. Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio).

-

Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with DCM (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion and Future Outlook

Methyl 2-amino-3,3-dimethylbutanoate presents an intriguing scaffold for the development of new chiral auxiliaries. The pronounced steric bulk of its tert-butyl group offers significant potential for high levels of stereocontrol in asymmetric transformations. While its application as a classical, recoverable auxiliary is an area ripe for exploration, the demonstrated utility of its parent amino acid, L-tert-leucine, as a precursor for chiral ligands and as an organocatalyst, underscores the value of this chiral building block in modern asymmetric synthesis.[5][6] Future research in this area could focus on the systematic evaluation of N-acyl derivatives of Methyl 2-amino-3,3-dimethylbutanoate in a range of C-C bond-forming reactions, quantifying the diastereoselectivities, and optimizing conditions for both the stereoselective reaction and the cleavage of the auxiliary. Such studies would be invaluable in expanding the toolkit of synthetic chemists and advancing the efficient synthesis of enantiomerically pure molecules.

References

-

Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. PubMed. Available at: [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]

-

Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. PMC - NIH. Available at: [Link]

-

Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.

-

Aldol reaction of cyclic ketones promoted by l-tert-leucine 116. ResearchGate. Available at: [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI. Available at: [Link]

-

Tridentate ligands derived from L-tert-Leucine for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. ResearchGate. Available at: [Link]

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.

-

Michael addition example reactions. YouTube. Available at: [Link]

-

Synthesis and Characterization of L-Leucine Containing Chiral Vinyl Monomer and its Polymer, Poly(2-(Methacryloyloxyamino)-4-methyl pentanoic acid). ResearchGate. Available at: [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

-

Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

-

(12) United States Patent (10) Patent No.: US 8,487,112 B2. Googleapis.com. Available at: [Link]

-

Enantioselective synthesis of ( L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. ResearchGate. Available at: [Link]

-

Michael addition reaction. Wikipedia. Available at: [Link]

- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.

-

Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. Available at: [Link]

-

Cu-Catalyzed Asymmetric Alkylation for Chiral Unnatural α- Substituted α-Amino Acids of Phallotoxins. ChemRxiv. Available at: [Link]

Sources

Application Notes and Protocols for L-tert-Leucine Methyl Ester in Peptide Synthesis

Introduction: The Strategic Value of L-tert-Leucine and its Methyl Ester Derivative

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. Among these, L-tert-leucine (Tle), a bulky and sterically hindered amino acid, has garnered significant attention. Its tertiary butyl side chain imparts a high degree of conformational rigidity to the peptide backbone, which can lead to enhanced proteolytic stability, increased receptor binding affinity, and improved bioavailability. However, the very steric hindrance that makes L-tert-leucine a valuable synthetic target also presents considerable challenges during peptide synthesis.

This guide provides a comprehensive overview and detailed protocols for the effective utilization of L-tert-Leucine methyl ester, a key building block for introducing the Tle residue, particularly in solution-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides containing this demanding residue.

Part 1: Foundational Principles and Strategic Considerations

The Role of the Methyl Ester as a C-Terminal Protecting Group

In peptide synthesis, the carboxyl group of the C-terminal amino acid must be protected to prevent unwanted side reactions, such as self-polymerization, during the activation and coupling of the subsequent amino acid. While solid-phase peptide synthesis (SPPS) achieves this by anchoring the C-terminus to a resin, solution-phase synthesis relies on temporary protecting groups. The methyl ester is a simple yet effective choice for this purpose.

The selection of a methyl ester is strategic for several reasons:

-

Stability: It is robust enough to withstand the conditions of peptide coupling and N-terminal deprotection (e.g., using Fmoc or Boc strategies).

-

Orthogonality: The methyl ester can be selectively removed under conditions that do not affect most common side-chain protecting groups (e.g., tBu, Trt, Boc) or the peptide backbone itself.[1] This orthogonality is crucial for complex synthetic routes.

-

Availability: L-tert-Leucine methyl ester hydrochloride is a commercially available and cost-effective starting material.[2]

The Challenge of Steric Hindrance and Racemization

The bulky tert-butyl group of L-tert-leucine poses a significant steric barrier to the incoming activated amino acid, which can lead to slow and incomplete coupling reactions.[3] To overcome this, highly efficient coupling reagents are required.

Furthermore, the activation of any amino acid's carboxyl group increases the acidity of its α-proton, making it susceptible to abstraction by base. This can lead to the formation of a planar enolate intermediate or an oxazolone, resulting in racemization—the loss of stereochemical integrity.[4] This is a critical concern in peptide synthesis, as the biological activity of a peptide is highly dependent on its precise stereochemistry. The risk of racemization is particularly pronounced during the coupling of sterically hindered residues where longer reaction times or more forcing conditions may be necessary.[3]

Part 2: Experimental Protocols and Methodologies

The following protocols are designed for the synthesis of a dipeptide, Fmoc-Ala-Tle-OMe, as a representative example. This illustrates the coupling of an N-terminally protected amino acid (Fmoc-L-Alanine) to L-tert-Leucine methyl ester, followed by the deprotection of the C-terminal methyl ester.

Protocol 1: Solution-Phase Coupling of Fmoc-L-Alanine to L-tert-Leucine Methyl Ester

This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent that is effective for sterically hindered amino acids and helps to suppress racemization.[5]

Materials:

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

L-tert-Leucine methyl ester hydrochloride (H-Tle-OMe·HCl)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve L-tert-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (2.2 eq.) and stir the solution at room temperature for 10-15 minutes to neutralize the hydrochloride salt and generate the free amine.

-

Activation of the Carboxyl Component: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid. A color change to yellow is typically observed.

-

Coupling Reaction: Add the activated Fmoc-L-Alanine solution to the solution of L-tert-Leucine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide, Fmoc-Ala-Tle-OMe, by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Workflow for Solution-Phase Dipeptide Synthesis

Caption: Solution-phase synthesis of Fmoc-Ala-Tle-OMe.

Protocol 2: Saponification of the Dipeptide Methyl Ester

Saponification is the hydrolysis of an ester under basic conditions. This protocol uses lithium hydroxide (LiOH), which is often preferred for peptide esters as it can offer milder conditions and reduce the risk of side reactions compared to sodium hydroxide.[6]

Materials:

-

Fmoc-Ala-Tle-OMe

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the dipeptide methyl ester, Fmoc-Ala-Tle-OMe (1.0 eq.), in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution in an ice bath (0 °C).

-

Saponification: In a separate container, prepare a solution of LiOH·H₂O (1.5 - 2.0 eq.) in water and add it dropwise to the cooled dipeptide solution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the disappearance of the starting material by TLC or HPLC (typically 1-3 hours).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.

-

-

Isolation: Filter and concentrate the solution under reduced pressure to yield the deprotected dipeptide, Fmoc-Ala-Tle-OH. The product can be used in the next coupling step without further purification if it is of sufficient purity, or it can be purified by crystallization or chromatography.

Diagram: Saponification of a Dipeptide Methyl Ester

Caption: Saponification workflow for methyl ester deprotection.

Part 3: Data Interpretation and Troubleshooting

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically hindered residues like L-tert-leucine. While a comprehensive comparison is sequence-dependent, the following table summarizes the general performance of common reagents.

| Coupling Reagent | Relative Speed | Racemization Risk | Notes |

| HBTU/TBTU | Fast | Low | Highly reliable and widely used. By-products are water-soluble, simplifying work-up.[3] |

| HATU | Very Fast | Low | More reactive than HBTU, particularly useful for very difficult couplings, including N-methylated amino acids.[3] |

| COMU | Very Fast | Very Low | A modern, safer alternative to HBTU/HATU as it does not generate explosive benzotriazole by-products. Excellent solubility and efficiency.[3] |

| DCC/DIC | Moderate | Moderate-High | Cost-effective, but can lead to significant racemization without additives like HOBt. The dicyclohexylurea (DCU) by-product from DCC can be difficult to remove in solution-phase.[7] |

For L-tert-leucine, aminium/uronium salt-based reagents like HBTU, HATU, and COMU are highly recommended over carbodiimides to ensure high coupling yields and minimize racemization.

Troubleshooting Common Issues

-

Incomplete Coupling:

-

Cause: Insufficient activation or steric hindrance.

-

Solution: Increase the reaction time, switch to a more powerful coupling reagent (e.g., from HBTU to HATU), or perform a double coupling (repeating the coupling step with fresh reagents).

-

-

Epimerization/Racemization:

-

Cause: Prolonged exposure to base or overly strong activation.

-

Solution: Minimize the pre-activation time. Use a hindered base like DIPEA instead of less hindered amines. For saponification, perform the reaction at a lower temperature (0 °C) and use LiOH. The addition of Cu(II) salts during carbodiimide-mediated coupling has also been shown to suppress epimerization.[8]

-

-

Low Yield during Saponification:

-

Cause: Incomplete hydrolysis or product loss during work-up.

-